molecular formula C9H5Cl2F3O2 B1357689 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid CAS No. 1017777-86-4

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1357689
CAS No.: 1017777-86-4
M. Wt: 273.03 g/mol
InChI Key: LYKFEAIUZGMHGX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5Cl2F3O2 It is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenylacetic acid backbone

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the expression of genes involved in metabolic pathways, leading to changes in the metabolic flux within the cell. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to inhibition or activation of these biomolecules, resulting in changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid typically involves the chlorination and trifluoromethylation of phenylacetic acid derivatives. One common method includes the reaction of 2,3-dichlorotoluene with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The resulting intermediate is then subjected to oxidation to form the desired phenylacetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

    Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Comparison with Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Another compound with similar structural features but different functional groups.

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: Shares the dichloro and trifluoromethyl groups but differs in the presence of an alcohol functional group.

Uniqueness: 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is unique due to its specific combination of dichloro and trifluoromethyl groups attached to a phenylacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKFEAIUZGMHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228606
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-86-4
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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